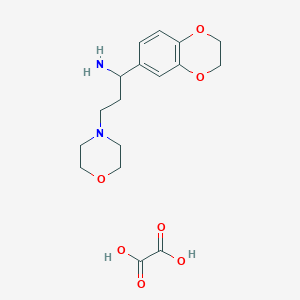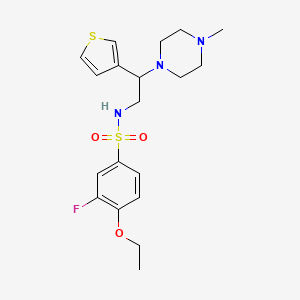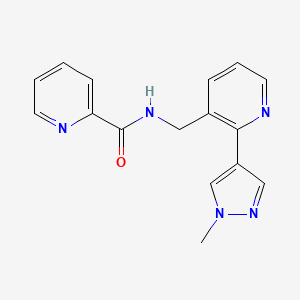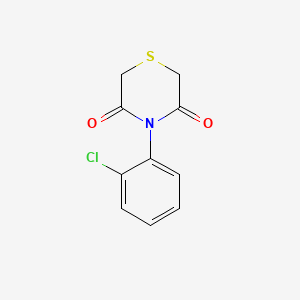![molecular formula C22H29N5O3S B2523308 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-ETHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE CAS No. 940999-83-7](/img/structure/B2523308.png)
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-ETHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-ETHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azepane sulfonyl group, an ethylpiperazine moiety, and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-ETHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the oxazole ring through cyclization reactions, followed by the introduction of the azepane sulfonyl and ethylpiperazine groups through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods may also incorporate purification techniques such as crystallization, distillation, and chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-ETHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-ETHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound may be used as a probe to study enzyme activity or as a ligand in receptor binding studies.
Medicine: The compound’s potential therapeutic properties are investigated for the development of new drugs, particularly in the treatment of diseases where its specific chemical features may offer advantages.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, where its chemical stability and reactivity are beneficial.
Wirkmechanismus
The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-ETHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The azepane sulfonyl group and the ethylpiperazine moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Molecular docking studies and kinetic analyses are often used to elucidate these mechanisms and identify the pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the piperazine moiety and is studied for its acetylcholinesterase inhibitory activity.
2-(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1H-benzo[d]imidazole hydrochloride: Similar in having a sulfonyl group and piperazine moiety, used in veterinary medicine.
2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)-1H-benzo[d]imidazole hydrochloride: Another related compound with applications in veterinary medicine.
Uniqueness
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-ETHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE stands out due to its unique combination of an azepane sulfonyl group, an ethylpiperazine moiety, and an oxazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3S/c1-2-25-13-15-26(16-14-25)22-20(17-23)24-21(30-22)18-7-9-19(10-8-18)31(28,29)27-11-5-3-4-6-12-27/h7-10H,2-6,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXKSQIQNWIWJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(3,4-dimethoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2523226.png)
![4-amino-N-[3-(dimethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2523228.png)


![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B2523232.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2523233.png)

![4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2523237.png)


![(2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile](/img/structure/B2523242.png)


